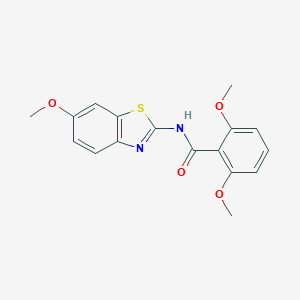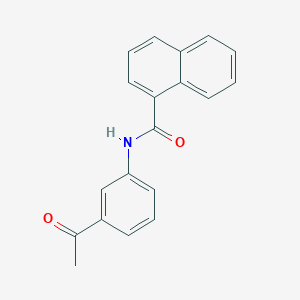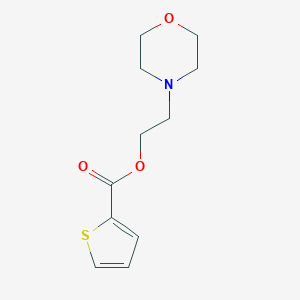![molecular formula C19H23NO2 B252714 N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine](/img/structure/B252714.png)
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine is an organic compound with a complex structure that includes a cyclopropane ring, a methoxy group, and a benzyl ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl ether linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzyl ether linkage can yield alcohols.
Scientific Research Applications
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling pathways. Detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular docking simulations can provide insights into these interactions .
Comparison with Similar Compounds
Similar Compounds
- N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine
- N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine
- N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine
Uniqueness
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a methoxy group
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C19H23NO2/c1-14-5-3-4-6-16(14)13-22-18-10-7-15(11-19(18)21-2)12-20-17-8-9-17/h3-7,10-11,17,20H,8-9,12-13H2,1-2H3 |
InChI Key |
QWLZYLUPZAWJPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B252636.png)



![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![N-methyl-N-(3-{[3-(2-pyrimidinyloxy)benzyl]amino}propyl)amine](/img/structure/B252677.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)
![N-[(4-methoxyphenyl)methyl]-4-phenylbutan-2-amine](/img/structure/B252689.png)
